molecular formula C10H6FNO2S B2619595 (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 262601-89-8

(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2619595
CAS No.: 262601-89-8
M. Wt: 223.22
InChI Key: HWSHSFNYTZXIGL-VMPITWQZSA-N
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Description

(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the class of thiazolidinedione derivatives. This compound features a benzylidene group substituted with a fluorine atom at the ortho (2-) position of the phenyl ring, which is fused to the core 1,3-thiazolidine-2,4-dione structure via a methylidene bridge . The specific stereochemistry is denoted as (5E), indicating the configuration of the exocyclic double bond . As a member of the thiazolidinedione family, this scaffold is of significant interest in medicinal chemistry and biochemical research. Thiazolidinediones are widely studied for their potential role as PPAR (Peroxisome Proliferator-Actuated Receptor) modulators . The presence of the 2-fluorophenyl group is a critical structural feature, as fluorine incorporation is a common strategy in drug design to influence a molecule's electronic properties, metabolic stability, and binding affinity . Researchers investigate this and similar compounds for their potential bioactivities in various pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHSFNYTZXIGL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. A notable study demonstrated that certain thiazolidinones exhibited cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells, with IC50 values ranging from 8.5 µM to 25.6 µM . The compound's structure allows it to interact with cellular mechanisms effectively, making it a candidate for further development in cancer therapy.

Antihyperglycemic Effects
Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism. Compounds like this compound may offer therapeutic benefits for managing diabetes by improving insulin sensitivity and lowering blood glucose levels . This property is particularly valuable in the context of type 2 diabetes management.

Antimicrobial Properties

Bacterial Inhibition
The compound has shown promising antimicrobial activity against various bacterial strains. For example, derivatives of thiazolidine-2,4-dione have been evaluated for their ability to inhibit the growth of Gram-positive bacteria. One study highlighted a derivative with an MIC value of 12.5 µg/mL against Salmonella typhi, suggesting that compounds with similar structures could serve as effective alternatives for treating enteric fever .

Enzyme Inhibition
this compound also demonstrates potential as an enzyme inhibitor. Research has focused on its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. A synthesized derivative exhibited excellent inhibitory activity with an IC50 of 3.17 µM compared to the standard kojic acid (IC50 of 15.91 µM), indicating its potential use in cosmetic applications to control hyperpigmentation .

Summary of Research Findings

Application Area Findings References
Anticancer ActivityInduces apoptosis in K562 and HeLa cells; IC50 values from 8.5 µM to 25.6 µM
Antihyperglycemic EffectsActs as a PPARγ agonist; potential for diabetes management
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC value of 12.5 µg/mL against Salmonella typhi
Enzyme InhibitionInhibits mushroom tyrosinase with IC50 of 3.17 µM; potential for cosmetic applications

Mechanism of Action

The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of antidiabetic research, the compound is believed to act as a PPARγ agonist, which helps regulate glucose and lipid metabolism. By activating PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Thiazolidinedione Derivatives
Compound Name Substituent at 5-Position Key Biological Activity Notable Findings References
(5E)-5-[(2-Fluorophenyl)methylidene]-TZD 2-Fluorophenyl Anticancer, Antimicrobial Moderate solubility; enhanced membrane penetration due to fluorine’s lipophilicity
L-173 (5Z)-5-[(4-Chlorophenyl)methylidene]-TZD 4-Chlorophenyl Antifungal, Anticancer Low aqueous solubility; cyclodextrin complexes improve bioavailability
(5E)-5-(2-Thienylmethylene)-TZD (CID 3087795) 2-Thienyl HIV-1 RT Inhibition Strong binding to HIV-1 RT polymerase site (ΔG = -9.2 kcal/mol)
(5E)-5-(Naphthalen-2-ylmethylidene)-TZD Naphthalen-2-yl Antiviral (Chikungunya nsP2 protease) High potency (IC₅₀ < 10 µM)
5-(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene Hypolipidemic, Antidiabetic Improved solubility due to methoxy group
Key Observations:
  • Electron-Withdrawing Groups (e.g., 2-Fluorophenyl vs. However, L-173’s antifungal activity is attributed to its extended piperazine-linked side chain, which is absent in the target compound .
  • Heteroaromatic Substituents (e.g., 2-Thienyl):
    The 2-thienyl group in CID 3087795 facilitates π-π stacking interactions with HIV-1 RT, leading to potent inhibition, whereas the fluorophenyl group may prioritize different target interactions .

Physicochemical Properties

  • Solubility:
    • The 2-fluorophenyl derivative exhibits moderate aqueous solubility, influenced by fluorine’s polarity. In contrast, L-173 (4-chlorophenyl) requires cyclodextrin complexation to improve solubility .
    • Methoxy-substituted analogs (e.g., 4-methoxybenzylidene-TZD) demonstrate higher solubility due to the polar methoxy group .
  • LogP Values:
    • Fluorophenyl (LogP ~2.1) < Chlorophenyl (LogP ~2.8) < Naphthyl (LogP ~3.5), reflecting increasing lipophilicity with larger substituents .

Pharmacological and Toxicological Profiles

  • Anticancer Potential: Both fluorophenyl and chlorophenyl derivatives inhibit cancer cell proliferation, but L-173’s additional piperazine moiety may enhance tissue penetration .

Biological Activity

(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring and a fluorophenyl group, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H6FNO2S
  • Molecular Weight : 223.22 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound is its role as a PPARγ agonist . PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity and lowers blood glucose levels, making this compound a candidate for antidiabetic therapies.

Antidiabetic Properties

Research indicates that thiazolidinediones can improve insulin sensitivity. Studies have shown that this compound exhibits significant activity in enhancing glucose uptake in adipocytes and muscle cells by activating PPARγ pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones. Specifically, this compound has shown promise in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. The compound may trigger both intrinsic and extrinsic apoptotic pathways, leading to reduced cell proliferation .

Case Study: Anticancer Mechanism

A study investigated the effects of various thiazolidinedione derivatives on cancer cell lines. Among them, this compound exhibited notable cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics like irinotecan. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticPPARγ activation
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis

Q & A

Q. What strategies optimize multi-step syntheses of structurally related thiazolidinediones?

  • Methodological Answer :
  • Convergent Synthesis : Prepare intermediates (e.g., 2-fluorobenzaldehyde derivatives) separately, then couple via Mitsunobu or Ullmann reactions to reduce step count .
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) and use biocatalysts (lipases) for ester hydrolysis steps .

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